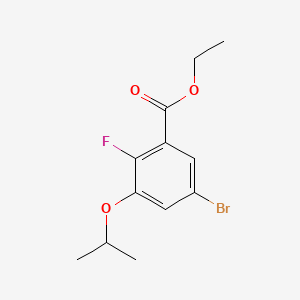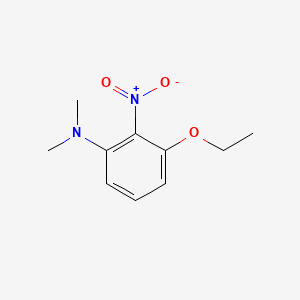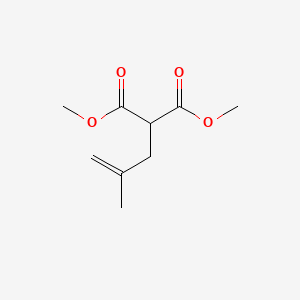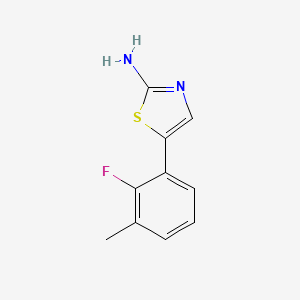
Methyl 3-fluoro-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-4,5-dimethoxybenzoate: is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4,5-dimethoxybenzoate typically involves the esterification of 3-fluoro-4,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 3-fluoro-4,5-dimethoxybenzoate can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-fluoro-4,5-dimethoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of benzoate derivatives. It is also used in the development of new bioactive molecules.
Medicine: this compound has potential applications in the pharmaceutical industry. It is investigated for its role in the synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-fluoro-4,5-dimethoxybenzoate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-fluoro-2-hydroxy-4,5-dimethoxybenzoate
- Methyl 3,4-dimethoxybenzoate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Comparison:
- Methyl 3-fluoro-2-hydroxy-4,5-dimethoxybenzoate: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.
- Methyl 3,4-dimethoxybenzoate: Lacks the fluorine atom, making it less reactive in certain substitution reactions and potentially less bioactive.
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group, which makes it useful in Suzuki coupling reactions, a key method in organic synthesis.
Eigenschaften
Molekularformel |
C10H11FO4 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
methyl 3-fluoro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H11FO4/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5H,1-3H3 |
InChI-Schlüssel |
RAADOQHUTYMEPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride](/img/structure/B14017939.png)
![Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14017944.png)
![(1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14017947.png)
![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)


![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)






